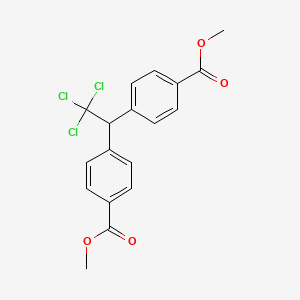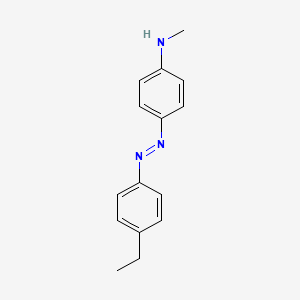
p-(4-Ethylphenylazo)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(4-Ethylphenylazo)-N-methylaniline: is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound has a structure where an ethyl group is attached to the phenyl ring, and a methylaniline group is connected through the azo linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(4-Ethylphenylazo)-N-methylaniline typically involves the diazotization of p-ethylaniline followed by coupling with N-methylaniline. The reaction conditions generally include:
Diazotization: p-Ethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Azo compounds can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
Dyes and Pigments: p-(4-Ethylphenylazo)-N-methylaniline is used in the synthesis of azo dyes, which are widely used in textile and printing industries due to their bright colors and stability.
Analytical Chemistry: Azo compounds are used as indicators in various titrations and analytical procedures.
Biology and Medicine:
Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.
Pharmaceuticals: Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry:
Plastics and Polymers: Azo compounds are used as colorants in plastics and polymer industries.
Cosmetics: Used in the formulation of hair dyes and other cosmetic products.
Mecanismo De Acción
The mechanism of action of p-(4-Ethylphenylazo)-N-methylaniline primarily involves its interaction with molecular targets through the azo linkage. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological systems. The azo group can be reduced to form amines, which can further interact with cellular components, potentially leading to biological effects.
Comparación Con Compuestos Similares
- p-(4-Methylphenylazo)-N-methylaniline
- p-(4-Chlorophenylazo)-N-methylaniline
- p-(4-Nitrophenylazo)-N-methylaniline
Comparison:
- p-(4-Ethylphenylazo)-N-methylaniline has an ethyl group, which can influence its solubility and reactivity compared to other similar compounds with different substituents.
- The presence of different substituents (methyl, chloro, nitro) can significantly alter the electronic properties and reactivity of the azo compound, making each unique in its applications and behavior.
Propiedades
Número CAS |
55398-27-1 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
4-[(4-ethylphenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-3-12-4-6-14(7-5-12)17-18-15-10-8-13(16-2)9-11-15/h4-11,16H,3H2,1-2H3 |
Clave InChI |
GEFRFCYQDJSSHP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


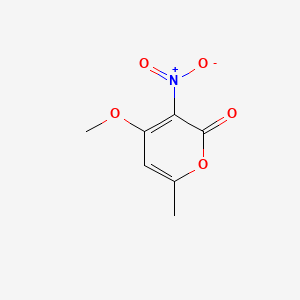
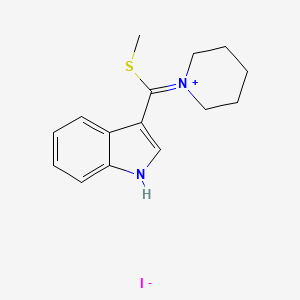
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
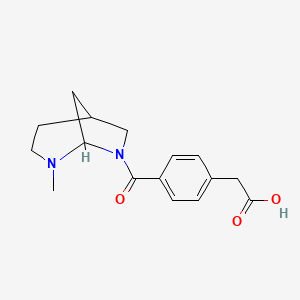
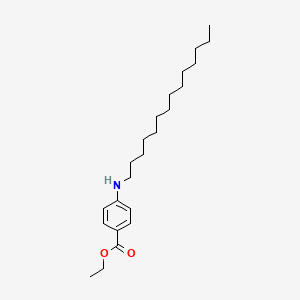
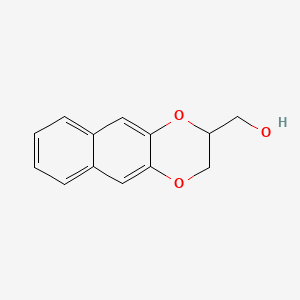
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
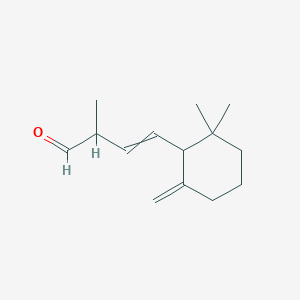
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
